molecular formula C16H16N4O4S B2440747 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251543-21-1

1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2440747
CAS No.: 1251543-21-1
M. Wt: 360.39
InChI Key: MESVNPRYBPGIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3,4-dimethoxybenzyl group, a thiophen-3-yl group, and a 1,3,4-oxadiazol-2-yl group

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-22-12-4-3-10(7-13(12)23-2)8-17-15(21)18-16-20-19-14(24-16)11-5-6-25-9-11/h3-7,9H,8H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESVNPRYBPGIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3,4-Dimethoxybenzylamine: This intermediate can be synthesized by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Synthesis of 5-(Thiophen-3-yl)-1,3,4-oxadiazole: This intermediate can be prepared by the cyclization of thiophene-3-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzylamine with 5-(thiophen-3-yl)-1,3,4-oxadiazole in the presence of a coupling reagent such as carbonyldiimidazole to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 412.5 g/mol. The compound features a urea functional group linked to a dimethoxybenzyl moiety and a thiophene-containing oxadiazole fragment. These structural components are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the thiophene and oxadiazole moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole framework have shown promising results in inhibiting tumor growth in glioblastoma models .

A detailed investigation into the structure-activity relationship (SAR) of similar compounds indicates that modifications in the thiophene and benzyl groups can significantly affect their anticancer efficacy. The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets, enhancing its therapeutic potential .

Antidiabetic Properties

In addition to its anticancer properties, this compound has been evaluated for its antidiabetic effects. Preliminary studies suggest that compounds with similar structures exhibit significant glucose-lowering effects in diabetic models. For example, derivatives have shown to improve insulin sensitivity and reduce hyperglycemia in genetically modified Drosophila melanogaster models .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of intermediates : Starting from readily available precursors like 3,4-dimethoxybenzyl alcohol.
  • Formation of the thiophene and oxadiazole moieties : Utilizing methods such as Suzuki coupling or cyclization reactions.
  • Final coupling : Reacting the intermediates with urea under controlled conditions to yield the target compound.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies illustrate the effectiveness of this compound:

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against glioblastoma cell lines with IC50 values comparable to established chemotherapeutics .
Study BAntidiabeticShowed marked reduction in blood glucose levels in diabetic Drosophila models .
Study CUrease InhibitionExhibited potent urease inhibitory activity, suggesting potential for treating urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to modulation of their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a thiophen-2-yl group instead of thiophen-3-yl.

    1-(3,4-Dimethoxybenzyl)-3-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a furan-3-yl group instead of thiophen-3-yl.

    1-(3,4-Dimethoxybenzyl)-3-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a pyridin-3-yl group instead of thiophen-3-yl.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O3_{3}S
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 1798638-56-8

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The oxadiazole and thiophene moieties are known to enhance the compound's affinity for specific receptors and enzymes. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may possess comparable activity against pathogenic microorganisms .

Anticancer Properties

Several studies have explored the anticancer potential of compounds containing oxadiazole and thiophene structures. These compounds have demonstrated:

  • Cytotoxicity against Cancer Cell Lines : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines (e.g., MCF-7 and DU145), with IC50_{50} values indicating effective concentrations for cytotoxicity .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-73.2
Compound BDU1456.8
Compound CA5498.4

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Study on Anticancer Activity

A recent study evaluated the effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the substituents significantly influenced their anticancer efficacy. Notably, a derivative similar to our compound exhibited a notable reduction in cell viability at low micromolar concentrations .

Evaluation of Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiophene derivatives. The study found that compounds with thiophene rings exhibited potent activity against several bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides using phosphorus oxychloride or other dehydrating agents .
  • Step 2: Coupling the oxadiazole moiety with the 3,4-dimethoxybenzyl group via nucleophilic substitution or amide bond formation. Triethylamine is often used as a base, with dimethylformamide (DMF) or dichloromethane (DCM) as solvents .
  • Step 3: Final urea linkage formation using carbodiimide-based coupling agents. Optimization of temperature (e.g., 0–25°C) and reaction time is critical for yield (>50%) and purity (>95%) .

Q. How is the compound characterized structurally?

  • Spectroscopy: ¹H/¹³C NMR confirms substituent integration (e.g., thiophene protons at δ 7.2–7.5 ppm, oxadiazole carbons at ~165 ppm). IR identifies urea C=O stretches (~1640–1680 cm⁻¹) .
  • Mass Spectrometry: ESI-HRMS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₂₀N₄O₄S: 407.1152) .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and packing motifs .

Q. What preliminary biological assays are used to evaluate its activity?

  • BTK Inhibition: Enzymatic assays (IC₅₀ determination) with recombinant BTK kinase domain. ATP competition studies validate binding mode .
  • Anti-Proliferative Screening: MTT assays on B-cell lymphoma lines (e.g., Ramos, Raji) at 1–100 µM concentrations. Dose-response curves assess potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation: Replace the thiophene-3-yl group with furan, pyridine, or cyclopropyl-oxadiazole moieties to probe electronic effects .
  • Urea Linkage Modifications: Introduce thiourea or acylurea analogs to assess hydrogen-bonding requirements for BTK binding .
  • Data Analysis: Compare IC₅₀ values across derivatives using ANOVA; correlate logP with cellular permeability .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in murine models) and metabolite identification via LC-MS. Poor bioavailability may explain reduced in vivo efficacy .
  • Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm BTK target engagement in complex biological matrices .

Q. How is the binding mechanism to BTK elucidated at the molecular level?

  • Molecular Docking: Use AutoDock Vina with BTK crystal structures (PDB: 3PJ3) to predict binding poses. Key interactions include hydrogen bonds with Met477 and hydrophobic contacts with Leu408 .
  • Mutagenesis Studies: Generate BTK mutants (e.g., K430E, Y551F) to validate critical residues for inhibitor binding via surface plasmon resonance (SPR) .

Q. What experimental designs mitigate synthetic challenges, such as low yields in oxadiazole formation?

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 h to 30 min) and improve oxadiazole cyclization yields by ~20% .
  • Solvent Optimization: Replace DMF with acetonitrile/triethylamine mixtures to minimize side reactions (e.g., urea hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.